molecular formula C8H15FO2 B1614678 Ethyl 6-fluorohexanoate CAS No. 589-79-7

Ethyl 6-fluorohexanoate

Cat. No.: B1614678
CAS No.: 589-79-7
M. Wt: 162.2 g/mol
InChI Key: ARWCSVYFRYFFPQ-UHFFFAOYSA-N
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Description

Ethyl 6-fluorohexanoate is an organic compound with the molecular formula C8H15FO2 It is a fluorinated ester, characterized by the presence of a fluorine atom on the sixth carbon of the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl hexanoate with a fluorinating agent. For instance, the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst like tetra-n-butylammonium fluoride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like distillation and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the fluorine atom.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution: Depending on the substituent, products can vary widely.

    Hydrolysis: The major products are 6-fluorohexanoic acid and ethanol.

Scientific Research Applications

Ethyl 6-fluorohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Fluorinated compounds like this compound are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-fluorohexanoate involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorinated compounds often exhibit unique properties, such as increased metabolic stability and altered lipophilicity, which can affect their biological activity .

Comparison with Similar Compounds

  • Ethyl 2-fluorohexanoate
  • Ethyl 3-fluorohexanoate
  • Ethyl 4-fluorohexanoate

Comparison: Ethyl 6-fluorohexanoate is unique due to the position of the fluorine atom on the sixth carbon. This positional difference can significantly impact the compound’s chemical and biological properties. For example, the reactivity and interaction with enzymes or receptors can vary based on the fluorine atom’s position .

Properties

IUPAC Name

ethyl 6-fluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWCSVYFRYFFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207639
Record name Ethyl 6-fluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-79-7
Record name Ethyl 6-fluorohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 6-fluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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